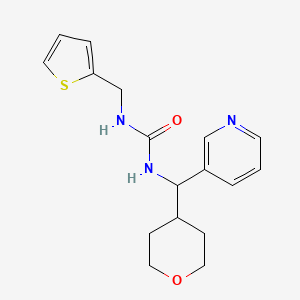

1-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

描述

属性

IUPAC Name |

1-[oxan-4-yl(pyridin-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c21-17(19-12-15-4-2-10-23-15)20-16(13-5-8-22-9-6-13)14-3-1-7-18-11-14/h1-4,7,10-11,13,16H,5-6,8-9,12H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEABWYLRQHLBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CN=CC=C2)NC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(Pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₄H₁₈N₂O

- Molecular Weight : 246.31 g/mol

The presence of pyridine and thiophene rings in its structure suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.

Antimicrobial Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing pyridine and thiophene moieties have shown activity against various bacterial strains, including resistant strains. A comparative study demonstrated that certain derivatives displayed minimum inhibitory concentration (MIC) values lower than traditional antibiotics like ampicillin, highlighting their potential as novel antimicrobial agents .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.008 | Staphylococcus pneumoniae |

| Compound B | 0.03 | Staphylococcus epidermidis |

| Compound C | 0.06 | Streptococcus pyogenes |

Anticancer Activity

In vitro studies have also explored the anticancer properties of similar urea derivatives. These compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, a related compound demonstrated a significant reduction in viability in HepG2 liver cancer cells at concentrations as low as 10 µM .

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or receptors. For instance, studies have shown that certain derivatives can inhibit topoisomerases, which are crucial for DNA replication and repair in bacteria and cancer cells. The binding affinity to these enzymes correlates with the structural features of the compounds, such as the presence of specific functional groups that facilitate hydrogen bonding and hydrophobic interactions within the enzyme's active site .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry assessed a series of urea derivatives for their antibacterial activity against E. coli and Staphylococcus aureus. The most potent derivative exhibited an IC50 value of 2.9 µM against GyrB, an essential enzyme for bacterial survival .

- Anticancer Activity : In another study, a related compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound induced apoptosis through the activation of caspase pathways at concentrations ranging from 5 to 20 µM .

相似化合物的比较

Key Implications :

- The trifluoromethyl group in 7n likely improves membrane permeability but may reduce aqueous solubility.

Heterocyclic Variations

1-(3-Cyanophenyl)-3-[(2R,4S,5R)-5-(3-cyclohexyl-1-methyl-1H-pyrazol-5-yl)-1-azabicyclo[2.2.2]oct-2-yl]methyl}urea () features a bicyclic azabicyclo[2.2.2]octane core instead of the THP-pyridine system. Key differences include:

- Substituents: A 3-cyanophenyl group and cyclohexyl-pyrazole side chain introduce steric bulk and polar nitrile functionality, which may alter binding kinetics .

1-(2-Chlorobenzylidene)-4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbohydrazide () replaces the urea with a carbohydrazide group, reducing hydrogen-bonding capacity but introducing a benzylidene moiety for π-system interactions.

Metabolic Stability :

- The THP ring in the target compound may confer resistance to oxidative metabolism compared to nitro or phosphonate groups in analogues (e.g., ’s nitro-substituted pyran).

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea, and how can reaction yields be optimized?

- Answer : The synthesis of urea derivatives typically involves coupling aryl isocyanates with amines or nucleophiles. For example, in analogous compounds, coupling reactions using reagents like carbonyldiimidazole (CDI) or triphosgene in anhydrous solvents (e.g., THF, acetonitrile) under nitrogen atmosphere achieve moderate yields (30–50%) . To optimize yields, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol or methanol) are critical. Monitoring reaction progress by TLC and adjusting stoichiometry of reactants (e.g., 1:1.2 molar ratio of amine to isocyanate) can enhance efficiency .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

- Answer :

- 1H NMR : Key signals include the urea NH protons (δ 8.5–9.5 ppm, broad singlet) and pyran/tetrahydro-2H-pyran protons (δ 3.5–4.5 ppm for oxane protons; δ 1.5–2.5 ppm for methylene/methyl groups). Thiophene protons typically appear at δ 6.8–7.5 ppm as multiplets .

- IR : Urea carbonyl stretching vibrations are observed at ~1640–1680 cm⁻¹, while pyran C-O-C ether stretches appear at ~1100–1250 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with accurate mass matching the molecular formula .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity, particularly in cancer or inflammation research?

- Answer :

- Antiproliferative assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations after 48–72 hours of exposure .

- Enzyme inhibition : For kinase or receptor targets (e.g., TRPV1), competitive binding assays with radiolabeled ligands (e.g., [³H]MPOU) or fluorescence polarization are suitable .

- Cytokine profiling : ELISA-based screens (e.g., TNF-α, IL-6) in LPS-stimulated macrophages assess anti-inflammatory potential .

Advanced Research Questions

Q. How do structural modifications (e.g., pyridine vs. pyran substituents) influence the compound’s binding affinity to biological targets?

- Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. For example:

- Replacing pyridin-3-yl with pyridin-2-ylmethoxy groups (as in related urea derivatives) reduced TRPV1 binding affinity by ~40%, suggesting steric hindrance impacts receptor interaction .

- Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the thiophene ring enhanced antiproliferative activity (IC₅₀ from 10 µM to 2 µM in HeLa cells) by modulating lipophilicity and target engagement .

- Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to receptors like TRPV1 or kinases .

Q. How can contradictory biological activity data across studies be resolved?

- Answer : Discrepancies often arise from assay conditions or compound purity. Strategies include:

- Standardized protocols : Replicate experiments using identical cell lines (e.g., ATCC-validated), serum concentrations, and incubation times .

- Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

- Off-target profiling : Use kinome-wide screens (e.g., KinomeScan) to identify unintended interactions that may explain variability .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action in cancer cells?

- Answer :

- Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .

- Cell cycle analysis : PI staining and flow cytometry to identify G1/S or G2/M arrest .

- Western blotting : Assess key proteins (e.g., caspase-3, PARP for apoptosis; cyclin D1/CDK4 for cell cycle) .

- Transcriptomics : RNA-seq or qPCR to identify dysregulated pathways (e.g., p53, MAPK) .

Methodological Notes

- Synthetic Challenges : Steric hindrance from the tetrahydro-2H-pyran group may necessitate longer reaction times (24–48 hours) for urea bond formation .

- Analytical Pitfalls : Overlapping NMR signals (e.g., pyran and thiophene protons) require high-field instruments (≥400 MHz) and 2D techniques (COSY, HSQC) for resolution .

- Biological Reproducibility : Include positive controls (e.g., cisplatin for cytotoxicity, capsazepine for TRPV1 assays) to validate experimental setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。